
2,6-Dichloro-4-nitro-2'-methyl-4'-(N-ethyl-N-(2''-succinimidoethyl)amino)azobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-nitro-2’-methyl-4’-(N-ethyl-N-(2’'-succinimidoethyl)amino)azobenzene is a complex organic compound that belongs to the class of azobenzenes Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-nitro-2’-methyl-4’-(N-ethyl-N-(2’'-succinimidoethyl)amino)azobenzene typically involves a multi-step process. The starting material is often a substituted aniline derivative, which undergoes nitration to introduce the nitro group. This is followed by chlorination to add the chloro groups at the desired positions. The azo coupling reaction is then performed to introduce the azo linkage, and finally, the succinimidoethyl group is attached through an amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The azo linkage can be reduced to form the corresponding hydrazo compound.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Hydrazo compounds: Formed by the reduction of the azo linkage.
Substituted derivatives: Formed by nucleophilic substitution of the chloro groups.
科学的研究の応用
2,6-Dichloro-4-nitro-2’-methyl-4’-(N-ethyl-N-(2’'-succinimidoethyl)amino)azobenzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,6-Dichloro-4-nitro-2’-methyl-4’-(N-ethyl-N-(2’'-succinimidoethyl)amino)azobenzene involves its interaction with specific molecular targets. The nitro and chloro groups can participate in electrophilic and nucleophilic reactions, respectively, while the azo linkage can undergo reversible reduction and oxidation. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,6-Dichloro-4-nitroaniline: Shares the nitro and chloro groups but lacks the azo linkage and succinimidoethyl group.
2,6-Dichloro-4-nitrophenol: Similar in having nitro and chloro groups but differs in the presence of a hydroxyl group instead of an amino group.
2,6-Dichloro-4-(trifluoromethyl)aniline: Contains chloro groups and an amino group but has a trifluoromethyl group instead of a nitro group.
Uniqueness
2,6-Dichloro-4-nitro-2’-methyl-4’-(N-ethyl-N-(2’'-succinimidoethyl)amino)azobenzene is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the azo linkage, in particular, allows for reversible redox reactions, making it valuable in various research and industrial contexts.
特性
CAS番号 |
63133-77-7 |
|---|---|
分子式 |
C21H21Cl2N5O4 |
分子量 |
478.3 g/mol |
IUPAC名 |
1-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H21Cl2N5O4/c1-3-26(8-9-27-19(29)6-7-20(27)30)14-4-5-18(13(2)10-14)24-25-21-16(22)11-15(28(31)32)12-17(21)23/h4-5,10-12H,3,6-9H2,1-2H3 |
InChIキー |
CVUMVJRUIDLKHS-UHFFFAOYSA-N |
正規SMILES |
CCN(CCN1C(=O)CCC1=O)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



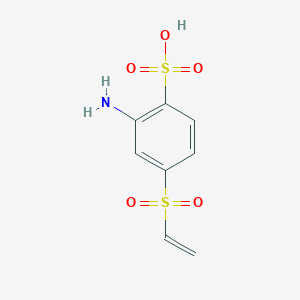
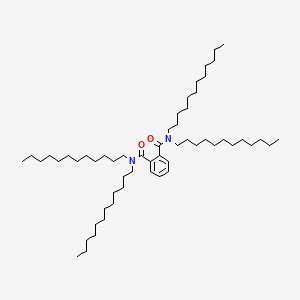
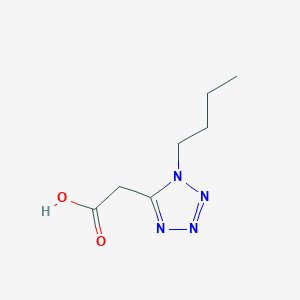
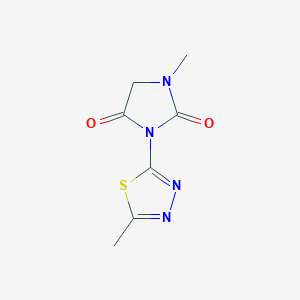
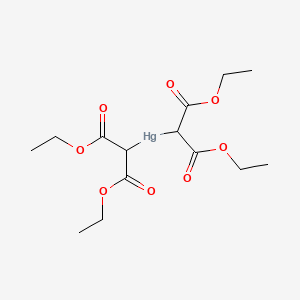
![{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene](/img/structure/B14496812.png)

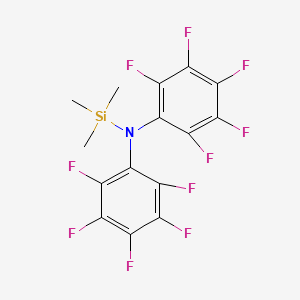
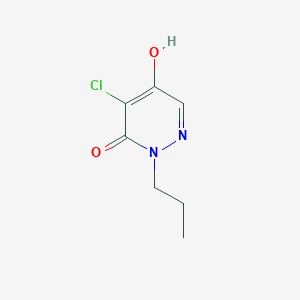
![2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one](/img/structure/B14496833.png)
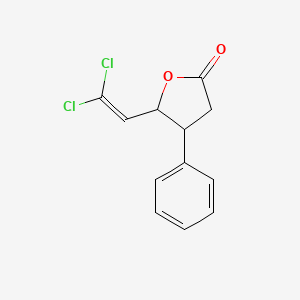
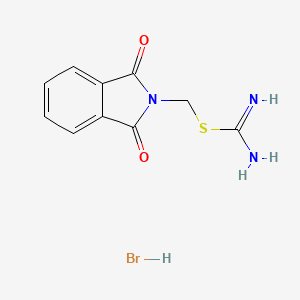
![2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate](/img/structure/B14496858.png)
